molecular formula C7H16N2 B13505190 4,4-Dimethylpiperidin-3-amine

4,4-Dimethylpiperidin-3-amine

Cat. No.: B13505190
M. Wt: 128.22 g/mol
InChI Key: SABNPWGBHHNECJ-UHFFFAOYSA-N
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Description

4,4-Dimethylpiperidin-3-amine is an organic compound belonging to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom The presence of two methyl groups at the 4th position and an amine group at the 3rd position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpiperidin-3-amine typically involves the reaction of 4,4-dimethylpiperidine with ammonia or an amine source under specific conditions. One common method includes the reductive amination of 4,4-dimethylpiperidin-3-one using a reducing agent like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation processes. For instance, the hydrogenation of 4,4-dimethylpiperidin-3-one in the presence of a suitable catalyst such as palladium on carbon can yield this compound .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpiperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Dimethylpiperidin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,4-Dimethylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

4,4-dimethylpiperidin-3-amine

InChI

InChI=1S/C7H16N2/c1-7(2)3-4-9-5-6(7)8/h6,9H,3-5,8H2,1-2H3

InChI Key

SABNPWGBHHNECJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1N)C

Origin of Product

United States

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